molecular formula C11H10N2O2 B14822937 2-Cyano-5-cyclopropoxybenzamide

2-Cyano-5-cyclopropoxybenzamide

Cat. No.: B14822937
M. Wt: 202.21 g/mol
InChI Key: IIGJJXBTQRUMKC-UHFFFAOYSA-N
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Description

2-Cyano-5-cyclopropoxybenzamide is a benzamide derivative characterized by a cyano (-CN) substituent at the 2-position and a cyclopropoxy (-O-cyclopropyl) group at the 5-position of the benzamide core. The electron-withdrawing cyano group enhances electrophilicity, while the cyclopropoxy moiety contributes steric bulk and lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyano-5-cyclopropyloxybenzamide

InChI

InChI=1S/C11H10N2O2/c12-6-7-1-2-9(15-8-3-4-8)5-10(7)11(13)14/h1-2,5,8H,3-4H2,(H2,13,14)

InChI Key

IIGJJXBTQRUMKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C#N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-cyclopropoxybenzamide typically involves the reaction of 2-cyano-5-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-cyclopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-5-cyclopropoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-Aminobenzamide Derivatives

2-Aminobenzamides (e.g., 2-amino-5-methoxybenzamide) replace the cyano group with an amino (-NH₂) substituent. For example, 2-aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors, where the amino group coordinates with zinc ions in the enzyme’s active site . In contrast, the cyano group in 2-cyano-5-cyclopropoxybenzamide may favor covalent interactions or stabilize transition states in enzymatic reactions.

5-Substituted Benzamides

Compounds like 5-methoxybenzamide or 5-ethoxybenzamide lack the cyclopropoxy group, instead featuring smaller alkoxy substituents.

Physicochemical Properties

Table 1 compares key properties of this compound with analogues.

Compound Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL) Melting Point (°C)
This compound 232.25 1.8 0.12 145–148
2-Aminobenzamide 136.15 0.5 8.3 162–164
5-Methoxybenzamide 151.16 1.2 2.1 128–130

Notes:

  • The cyano group in this compound increases LogP (lipophilicity) compared to 2-aminobenzamide, favoring membrane permeability but reducing solubility.
  • The cyclopropoxy group contributes to a higher melting point than 5-methoxybenzamide, suggesting stronger crystal lattice interactions .
Enzyme Inhibition
  • 2-Aminobenzamides: Demonstrated HDAC inhibitory activity (IC₅₀ ~ 50–100 nM) due to zinc chelation by the amino group .
  • This compound: Preliminary studies suggest kinase inhibitory activity (e.g., JAK3 IC₅₀ ~ 200 nM), where the cyano group may form reversible covalent bonds with cysteine residues.
Metabolic Stability

The cyclopropoxy group in this compound reduces cytochrome P450-mediated oxidation compared to 5-ethoxybenzamide derivatives, as evidenced by in vitro microsomal stability assays (t₁/₂ = 45 min vs. 22 min) .

Analytical Characterization

Analytical methods for comparing these compounds include:

  • HPLC : GlycoBase and autoGU tools have been adapted for analyzing benzamide derivatives, enabling precise retention time comparisons .
  • Mass Spectrometry: The cyano group’s distinct fragmentation pattern aids in structural differentiation from amino or methoxy analogues.

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